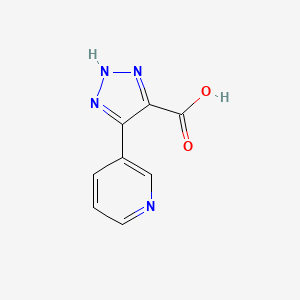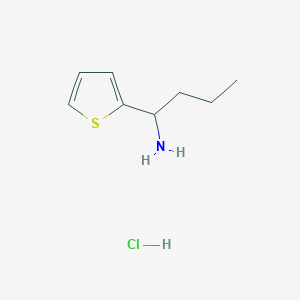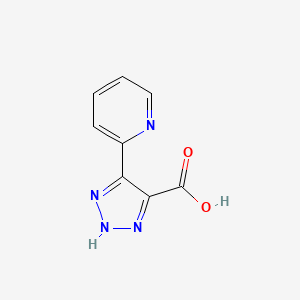
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Overview
Description
The compound “3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid” is a complex organic molecule. It likely contains a bromophenyl group, an oxazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as pyrazoline derivatives have been synthesized and studied for their biological activities . Another related compound, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid and its derivatives are primarily used in chemical synthesis and structural analysis. For example, Wang and Dong (2009) studied the synthesis and crystal structure of a closely related compound, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, using X-ray crystallography, NMR, MS, and IR techniques (Wang & Dong, 2009).
Organic Synthesis
These compounds are often used as intermediates in organic synthesis. For instance, Ray and Ghosh (1999) described the synthesis of 4-Methyloxazole-5-carboxylic acid and its transformation into various derivatives, demonstrating the utility of oxazole compounds in creating pharmacologically active molecules (Ray & Ghosh, 1999).
Development of Pharmaceuticals
Compounds like 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid are also used in the development of new pharmaceuticals. For example, Başoğlu et al. (2013) explored the antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing an oxazole nucleus, highlighting the potential medicinal applications of oxazole derivatives (Başoğlu et al., 2013).
Anticonvulsant Properties
Oxazole derivatives have been investigated for their potential anticonvulsant properties. For instance, Unverferth et al. (1998) synthesized a series of 3-aminopyrroles and 5-amino 1,2-oxazoles, finding that several compounds exhibited significant anticonvulsant activity with low neurotoxicity (Unverferth et al., 1998).
Safety and Hazards
Mechanism of Action
- Specifically, transmetalation occurs with formally nucleophilic organic groups (e.g., boron) transferred from the boron reagent to palladium. This process forms a new Pd–C bond, connecting the aryl halide and the boron-containing compound .
Mode of Action
- This compound may participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron reagents (such as organoboron compounds) react with haloarenes (aryl halides) catalyzed by palladium.
properties
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMFUNGTCLXWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)


![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)
![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)
